molecular formula C29H36N2O3 B11317634 N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11317634
M. Wt: 460.6 g/mol
InChI Key: GPEMMCPLJXLZSV-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromene core, which is known for its diverse biological activities, and a piperidine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common approach is to start with the chromene core and introduce the piperidine and tert-butylphenyl groups through a series of reactions. Key steps may include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions.

    Attachment of the tert-Butylphenyl Group: This can be done using Friedel-Crafts alkylation or similar methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chromene core or the piperidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its pharmacological properties could be explored for therapeutic applications.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The chromene core and piperidine moiety may play key roles in binding to these targets and modulating their activity. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chromene core and the piperidine moiety sets it apart from other similar compounds, potentially offering a unique profile of activity and reactivity.

Properties

Molecular Formula

C29H36N2O3

Molecular Weight

460.6 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-piperidin-1-ylethyl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C29H36N2O3/c1-19-15-20(2)27-23(16-19)25(32)17-26(34-27)28(33)30-18-24(31-13-7-6-8-14-31)21-9-11-22(12-10-21)29(3,4)5/h9-12,15-17,24H,6-8,13-14,18H2,1-5H3,(H,30,33)

InChI Key

GPEMMCPLJXLZSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCCCC4)C

Origin of Product

United States

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